N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a heterocyclic compound featuring a carbazole scaffold fused with a tetrahydrocyclopenta[c]pyrazole moiety. This compound’s structural complexity necessitates advanced analytical techniques (e.g., NMR, IR, X-ray crystallography) for characterization, as exemplified in analogous studies .
Properties
Molecular Formula |
C19H19ClN4O |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19ClN4O/c20-10-7-8-14-13(9-10)11-3-1-6-16(17(11)21-14)22-19(25)18-12-4-2-5-15(12)23-24-18/h7-9,16,21H,1-6H2,(H,22,25)(H,23,24) |
InChI Key |
GDSKVLYFVBCWDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=NNC5=C4CCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the carbazole derivative, followed by the construction of the cyclopenta[c]pyrazole ring through cyclization reactions. The final step involves the coupling of the two moieties under specific reaction conditions, such as the use of coupling agents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor in certain biochemical pathways.
Mechanism of Action
The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s closest structural analog is N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (referred to as Compound Y043-6254 in ). Key differences include:
- Substituent at Position 6: Chloro (target compound) vs. methoxy (Y043-6254).
- Heterocyclic System : Pyrazole (target) vs. tetrazole (Y043-6254). Tetrazoles exhibit stronger hydrogen-bond acceptor capacity due to their aromatic nitrogen-rich structure, which may improve binding affinity in biological targets .
- Core Ring System: Tetrahydrocyclopenta[c]pyrazole (target) vs. cyclopenta[b]thiophene (Y043-6254). Thiophene rings introduce sulfur-based π-interactions, whereas pyrazoles offer additional hydrogen-bond donor/acceptor sites .
Physicochemical Properties
Biological Activity
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Chemical Formula : C20H21ClN2O
- Molecular Weight : 340.84654
- CAS Number : 121593-98-4
Biological Activities
The compound has been studied for various biological activities:
Antitumor Activity
Research indicates that derivatives of carbazole compounds exhibit potent antitumor properties. For instance:
- Compounds similar to this compound have shown significant inhibition of cancer cell proliferation. In particular, studies have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145) with MIC values ranging from 8–20 µM .
Neuroprotective Effects
The compound has been linked to neuroprotective effects in models of neurodegenerative diseases:
- It has been reported that certain carbazole derivatives can block MPTP-mediated cell death in dopaminergic neurons relevant to Parkinson's disease .
Antimicrobial Properties
Carbazole derivatives have also demonstrated antimicrobial activities:
- A study highlighted the broad-spectrum antimicrobial effects of various N-substituted carbazoles against different bacterial strains .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in tumorigenesis and inflammation.
- Modulation of Signaling Pathways : The compound has been shown to affect STAT3 signaling pathways, which are crucial in cancer progression .
- Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells by activating intrinsic pathways .
Case Studies
A selection of studies illustrates the biological efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
